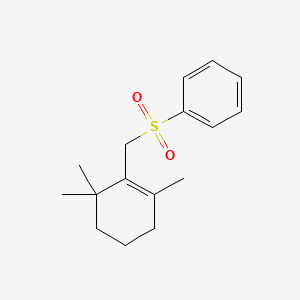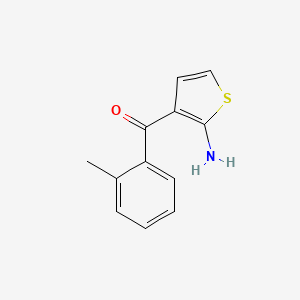![molecular formula C22H22N4O2S4 B14627533 2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] CAS No. 55798-13-5](/img/structure/B14627533.png)
2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is a complex organic compound featuring a disulfide linkage between two benzothiazole rings, each substituted with a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-mercaptobenzothiazole with morpholine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is not fully understood. its effects are likely mediated through interactions with biological molecules, such as proteins and nucleic acids. The disulfide linkage can undergo redox reactions, potentially altering the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-[Disulfanediylbis-(methylenethiazole-4,2-diyl)]diguanidine: Another compound with a disulfide linkage and benzothiazole rings.
2,2’-Disulfanediylbis (4-methylaniline): Features a similar disulfide linkage but with different substituents.
Uniqueness
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is unique due to the presence of morpholine groups, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
55798-13-5 |
|---|---|
Molecular Formula |
C22H22N4O2S4 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
4-[2-[(4-morpholin-4-yl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazol-4-yl]morpholine |
InChI |
InChI=1S/C22H22N4O2S4/c1-3-15(25-7-11-27-12-8-25)19-17(5-1)29-21(23-19)31-32-22-24-20-16(4-2-6-18(20)30-22)26-9-13-28-14-10-26/h1-6H,7-14H2 |
InChI Key |
GIOMOWYUCQBGGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C(=CC=C2)SC(=N3)SSC4=NC5=C(C=CC=C5S4)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


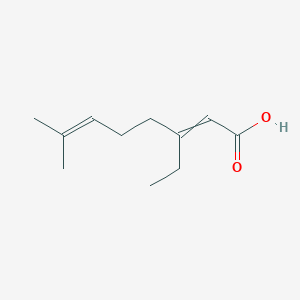
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)



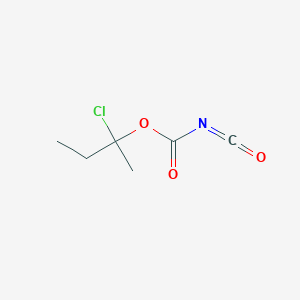
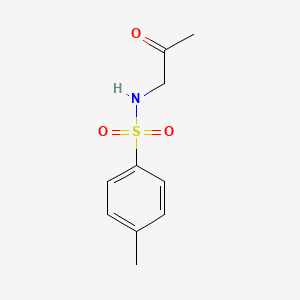
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
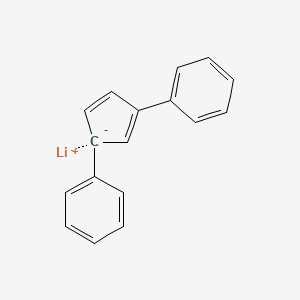
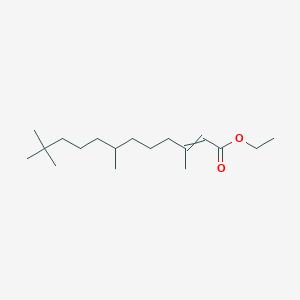
![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
